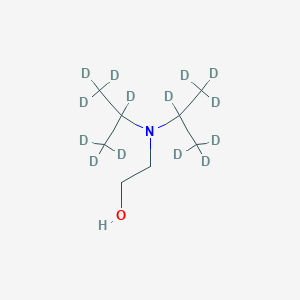
2-Diisopropylaminoethanol-D14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diisopropylaminoethanol-D14 is a deuterated analog of 2-Diisopropylaminoethanol, a compound widely used in organic synthesis and as an intermediate in the production of various chemicals. The deuterium labeling (D14) makes it particularly useful in research applications where tracking or tracing the compound is necessary.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Diisopropylaminoethanol-D14 can be synthesized by reacting diisopropylamine with ethylene oxide in the presence of deuterium oxide (D2O). The reaction is typically carried out in a reaction tank, cooled to 0-5°C, and maintained at a temperature of 30-50°C. The reaction mixture is then subjected to atmospheric distillation to remove low and medium boiling substances, followed by vacuum distillation to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Diisopropylaminoethanol-D14 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Diisopropylaminoethanol-D14 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Utilized in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Diisopropylaminoethanol-D14 involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The deuterium labeling allows for precise tracking and tracing of the compound in biological and chemical systems, providing valuable insights into its behavior and interactions .
Comparison with Similar Compounds
- 2-Diisopropylaminoethanol
- N,N-Diisopropylethanolamine
- 2-Diethylaminoethanol
- 2-Dimethylaminoethanol
Comparison: 2-Diisopropylaminoethanol-D14 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for precise tracking in research applications. Compared to its non-deuterated analogs, this compound offers improved performance in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
159.33 g/mol |
IUPAC Name |
2-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,7D,8D |
InChI Key |
ZYWUVGFIXPNBDL-GLHILRGCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCO)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)N(CCO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
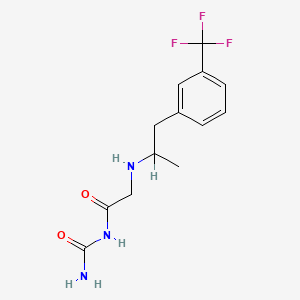
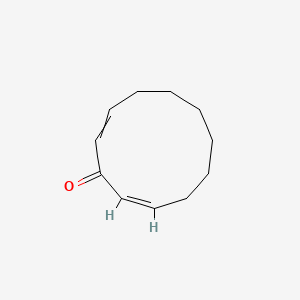

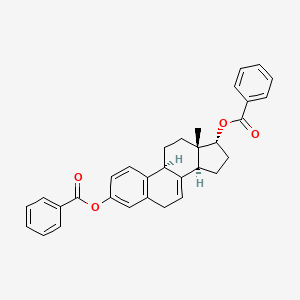
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
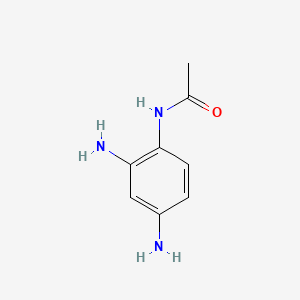


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

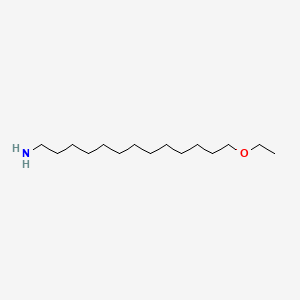
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
